2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
The compound “2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule. It likely contains a bromothiophene moiety, which is a type of aromatic compound that contains sulfur and bromine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bromothiophenes can be synthesized through various methods. For instance, a chalcone derivative has been synthesized by Claisen-Schmidt condensation reaction .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine”, was analyzed using high-resolution mass spectrometry, 1H NMR, and FTIR .
Chemical Reactions Analysis
In a related study, a catalytic method was developed for the synthesis of 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines by solid phase cyclization using a solvent-free environmentally greener catalyst .
Scientific Research Applications
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Organic Electronics
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Sensors
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Dye-Sensitized Solar Cells
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Organic Solar Cells
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Pharmaceutical Development
- The compound has been investigated for its potential applications in the development of new pharmaceuticals.
- It may possess various biological activities, including antimicrobial properties and anticancer properties.
- Further research is needed to determine its efficacy and safety in this context.
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Organic Synthesis
- The compound can serve as a valuable building block in organic synthesis due to its unique functional groups.
- It has been employed in the synthesis of various heterocyclic compounds.
- The presence of the bromo group in the compound allows for further functionalization through various coupling reactions, making it a versatile tool for organic chemists.
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Crystal Structure Analysis
- The compound has been used in crystal structure and Hirshfeld analysis .
- The non-H atoms are nearly planar, with the nitrile group oriented antiperiplanar with respect to the thiophene S atom .
- Intermolecular Type I centrosymmetric Br Br halogen interactions are present at a distance of 3.582 (1) A ̊ and with a C—Br Br angle of 140.7 (1) .
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Material Science
- The optoelectronic properties of 2-(5-Bromothiophen-2-yl)acetonitrile are being explored for potential applications in material science.
- It may exhibit semiconducting behavior, which could make it suitable for use in organic electronics such as transistors and solar cells.
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Synthesis of Heterocyclic Compounds
- The compound has been employed in the synthesis of various heterocyclic compounds, including thiazoles and imidazoles.
- These heterocyclic structures possess diverse biological activities and are found in numerous natural products and pharmaceuticals.
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Functionalization in Organic Chemistry
- The presence of the bromo group in 2-(5-Bromothiophen-2-yl)acetonitrile allows for further functionalization through various coupling reactions, making it a versatile tool for organic chemists.
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Crystal Structure and Hirshfeld Analysis
- The compound has been used in crystal structure and Hirshfeld analysis .
- The non-H atoms are nearly planar, with the nitrile group oriented antiperiplanar with respect to the thiophene S atom .
- Intermolecular Type I centrosymmetric Br Br halogen interactions are present at a distance of 3.582 (1) A ̊ and with a C—Br Br angle of 140.7 (1) .
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Potential Applications in Material Science
- The optoelectronic properties of 2-(5-Bromothiophen-2-yl)acetonitrile are being explored for potential applications in material science.
- Studies suggest it may exhibit semiconducting behavior, which could make it suitable for use in organic electronics such as transistors and solar cells.
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Synthesis of Heterocyclic Compounds
- The compound has been employed in the synthesis of various heterocyclic compounds.
- These heterocyclic structures possess diverse biological activities and are found in numerous natural products and pharmaceuticals.
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Functionalization in Organic Chemistry
- The presence of the bromo group in 2-(5-Bromothiophen-2-yl)acetonitrile allows for further functionalization through various coupling reactions, making it a versatile tool for organic chemists.
Future Directions
properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BBrNO4S/c1-12-4-8(13)15-10(16-9(14)5-12)6-2-3-7(11)17-6/h2-3H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKDTCFWTZPRTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BBrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678940 | |
Record name | 2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
943552-31-6 | |
Record name | 2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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